Succinyl CoA

Description

Succinyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Succinyl-coenzyme A has been reported in Homo sapiens with data available.

Succinyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

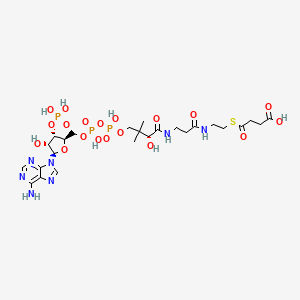

IUPAC Name |

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N7O19P3S/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t13-,18-,19-,20+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOYUJKHFWYWIR-ITIYDSSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975809 | |

| Record name | S-Succinoylcoenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

604-98-8 | |

| Record name | Succinyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyl-Coenzyme A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Succinoylcoenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(hydrogen succinyl)coenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYL COENZYME A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSI27HW5EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Succinyl-CoA in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl-Coenzyme A (succinyl-CoA) stands as a critical intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, commonly known as the Krebs cycle. This high-energy thioester is not merely a transient metabolite but a central hub connecting carbohydrate, fat, and protein metabolism. Its synthesis and subsequent conversion are tightly regulated, influencing the overall flux of the cycle and serving as a key precursor for vital biosynthetic pathways. This technical guide provides an in-depth exploration of the multifaceted role of succinyl-CoA in the Krebs cycle, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways to support advanced research and drug development endeavors.

Introduction

The Krebs cycle is a fundamental metabolic pathway responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fatty acids, and amino acids, into carbon dioxide, while capturing the released energy in the form of reducing equivalents (NADH and FADH₂) and a high-energy phosphate compound (GTP or ATP). Within this intricate cycle, succinyl-CoA occupies a unique position, marking the convergence of several metabolic routes and the sole substrate-level phosphorylation step. Understanding the precise functions and regulation of succinyl-CoA is paramount for elucidating cellular bioenergetics and identifying potential therapeutic targets for a range of metabolic disorders.

Synthesis of Succinyl-CoA in the Krebs Cycle

Succinyl-CoA is primarily generated within the Krebs cycle through the oxidative decarboxylation of α-ketoglutarate. This irreversible reaction is catalyzed by the multi-enzyme α-ketoglutarate dehydrogenase complex (KGDHC).

The α-Ketoglutarate Dehydrogenase Complex (KGDHC)

The KGDHC is a sophisticated enzymatic machinery composed of three distinct enzymes:

-

E1 (α-ketoglutarate dehydrogenase): Catalyzes the decarboxylation of α-ketoglutarate.

-

E2 (dihydrolipoyl succinyltransferase): Transfers the succinyl group to Coenzyme A.

-

E3 (dihydrolipoyl dehydrogenase): Regenerates the oxidized form of the lipoamide cofactor.

The overall reaction is as follows: α-ketoglutarate + NAD⁺ + CoA-SH → Succinyl-CoA + CO₂ + NADH + H⁺

This reaction is a critical regulatory point in the Krebs cycle. The activity of KGDHC is allosterically inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP.[1][2] Conversely, it is activated by Ca²⁺ ions.[2]

The Fate of Succinyl-CoA in the Krebs Cycle: Substrate-Level Phosphorylation

The high-energy thioester bond of succinyl-CoA is harnessed to generate a nucleoside triphosphate (GTP or ATP) in a process known as substrate-level phosphorylation. This reaction is catalyzed by succinyl-CoA synthetase (SCS), also known as succinate thiokinase.

Succinyl-CoA Synthetase (SCS)

SCS facilitates the reversible reaction: Succinyl-CoA + NDP + Pi ↔ Succinate + NTP + CoA-SH (where NDP is GDP or ADP, and NTP is GTP or ATP)

The free energy change for the hydrolysis of the thioester bond of succinyl-CoA is approximately -36 kJ/mol, which is sufficient to drive the synthesis of ATP or GTP (which has a standard free energy of formation of about 30.5 kJ/mol). In mammals, two isozymes of SCS exist: one specific for ADP and prevalent in tissues with high energy demand like muscle, and another that utilizes GDP, which is more common in tissues with active anabolic metabolism such as the liver.[3] The GTP formed can be readily converted to ATP by the enzyme nucleoside-diphosphate kinase.[4]

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymatic reactions involving succinyl-CoA in the Krebs cycle.

| Enzyme | Substrate | Organism/Tissue | Km (mM) | Reference |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | Bovine Adrenals | 0.190 | [5] |

| α-Ketoglutarate Dehydrogenase Complex | CoA | Bovine Adrenals | 0.012 | [5] |

| α-Ketoglutarate Dehydrogenase Complex | NAD⁺ | Bovine Adrenals | 0.025 | [5] |

| Succinyl-CoA Synthetase (ATP-specific) | Succinate | Pigeon Breast Muscle | 5 | [3] |

| Succinyl-CoA Synthetase (GTP-specific) | Succinate | Pigeon Liver | 0.5 | [3] |

| Succinyl-CoA Synthetase | Succinate | A. mimigardefordensis | 0.143 | [6] |

| Succinyl-CoA Synthetase | ATP | A. mimigardefordensis | - | [6] |

| Succinyl-CoA Synthetase | CoA | A. mimigardefordensis | - | [6] |

Table 1: Michaelis-Menten Constants (Km) for Enzymes Metabolizing Succinyl-CoA.

| Parameter | Value | Reference |

| ΔG°' of Succinyl-CoA hydrolysis | -9.4 kcal/mol | [7][8] |

| Mitochondrial Succinyl-CoA Concentration | Can be equal to or higher than acetyl-CoA | [9] |

Table 2: Thermodynamic and Concentration Data for Succinyl-CoA.

Experimental Protocols

Assay for α-Ketoglutarate Dehydrogenase (α-KGDH) Activity

This protocol is based on the colorimetric measurement of NADH production.[10]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 1 mM MgCl₂, 1 mM CaCl₂, 0.5 mM K-EDTA, 1 mM DTT, 1% Triton X-100.

-

Thiamine pyrophosphate (TPP) solution: 0.3 mM.

-

NAD⁺ solution: 1 mM.

-

Coenzyme A (CoA) solution: 0.163 mM.

-

α-Ketoglutarate solution: 1.25 mM.

-

Sample (e.g., mitochondrial extract, 25-30 µg protein).

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, TPP, NAD⁺, and CoA.

-

Add the sample to the reaction mixture and incubate at 37°C until the baseline stabilizes.

-

Initiate the reaction by adding the α-ketoglutarate solution.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.23 mM⁻¹cm⁻¹).

Commercially available kits, such as those from Sigma-Aldrich (MAK189) and Abcam (ab185440), provide a streamlined approach for this assay.[11][12]

Assay for Succinyl-CoA Synthetase (SCS) Activity

This protocol describes the measurement of SCS activity in the direction of succinyl-CoA formation by monitoring ATP consumption.[13]

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.3 mM CoA, 50 mM succinate.

-

Oligomycin B: 15 µg/mL.

-

ATP solution: 0.5 mM.

-

Sample (e.g., solubilized mitochondria).

-

6% Perchloric acid.

-

3 M K₂CO₃.

-

Method for ATP quantification (e.g., HPLC or a coupled enzyme assay).

Procedure:

-

Incubate the sample in the assay buffer containing oligomycin B (to inhibit ATP synthase) for 2 minutes at 30°C.

-

Start the reaction by adding the ATP solution.

-

At various time points (e.g., 0, 1, 2.5, 5, 7.5, and 10 minutes), quench a portion of the reaction by adding it to an equal volume of cold 6% perchloric acid.

-

Neutralize the quenched samples with 3 M K₂CO₃.

-

Quantify the amount of ATP remaining in each sample.

-

The rate of ATP hydrolysis is indicative of SCS activity.

Alternatively, commercially available colorimetric assay kits, such as from Abcam (ab196989), measure the formation of succinyl-CoA.

Visualizing the Role of Succinyl-CoA

The following diagrams, generated using the DOT language for Graphviz, illustrate the central position of succinyl-CoA in the Krebs cycle and its associated pathways.

Figure 1: Overview of Succinyl-CoA's position in metabolism.

Figure 2: Regulation of Succinyl-CoA synthesis.

Figure 3: Conversion of Succinyl-CoA to Succinate.

Conclusion

Succinyl-CoA is a linchpin in cellular metabolism, playing a central role in the Krebs cycle's energy-generating capacity and serving as a crucial link to other metabolic pathways. Its formation and consumption are tightly controlled, reflecting the cell's energetic status. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers and drug development professionals seeking to further investigate the intricate roles of succinyl-CoA and its associated enzymes. A deeper understanding of this critical metabolite holds significant promise for the development of novel therapeutic strategies for a variety of metabolic and neurodegenerative diseases.

References

- 1. Biochemical and structural characterization of the GTP-preferring succinyl-CoA synthetase from Thermus aquaticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Solved 4-3 The hydrolysis of succinyl CoA to succinate and | Chegg.com [chegg.com]

- 8. Answered: 23.26 The hydrolysis of this compound to succinate and coenzyme A releases energy, and the phosphorylation of ADP requires energy as shown in the given… | bartleby [bartleby.com]

- 9. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.10. Alpha-ketoglutarate dehydrogenase activity assay [bio-protocol.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. abcam.com [abcam.com]

- 13. Succinyl-CoA Synthetase is a Phosphate Target for the Activation of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of Succinyl-CoA Synthetase Activity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase or succinate thiokinase, is a critical enzyme in the mitochondrial matrix that catalyzes the sole substrate-level phosphorylation step within the tricarboxylic acid (TCA) cycle. The reversible reaction, converting succinyl-CoA to succinate with the concomitant formation of a nucleoside triphosphate (ATP or GTP), positions SCS as a key regulator of cellular energy metabolism and a provider of intermediates for various biosynthetic pathways. In mammals, two isoforms exist: the ATP-forming enzyme (A-SCS), encoded by SUCLA2, is predominantly found in tissues with high catabolic activity like the brain and heart, while the GTP-forming enzyme (G-SCS), encoded by SUCLG2, is characteristic of tissues with high anabolic activity, such as the liver and kidneys. Both isoforms share a common α-subunit encoded by SUCLG1. The activity of SCS is intricately regulated by a multi-layered system encompassing allosteric control, post-translational modifications, and genetic regulation, making it a potential therapeutic target for various metabolic diseases. This guide provides a comprehensive overview of the mechanisms governing SCS activity, detailed experimental protocols for its characterization, and a summary of its kinetic properties.

Introduction to Succinyl-CoA Synthetase

Succinyl-CoA synthetase (EC 6.2.1.4 for GTP-specific and EC 6.2.1.5 for ATP-specific) is a heterodimeric or heterotetrameric enzyme that plays a pivotal role in cellular metabolism.[1] The enzyme facilitates the reversible reaction of succinyl-CoA and a nucleoside diphosphate (NDP) to succinate, coenzyme A (CoA), and a nucleoside triphosphate (NTP).[1] This reaction is unique in the TCA cycle as it couples the hydrolysis of a high-energy thioester bond in succinyl-CoA to the synthesis of ATP or GTP.[2] Beyond its role in the TCA cycle, SCS is implicated in ketone body metabolism and heme synthesis.[3] The tissue-specific expression of the ATP- and GTP-forming isoforms suggests distinct physiological roles, with A-SCS primarily contributing to ATP production in high-energy-demand tissues and G-SCS supporting GTP-dependent anabolic processes.[4][5]

Regulatory Mechanisms of Succinyl-CoA Synthetase Activity

The activity of SCS is finely tuned to meet the metabolic demands of the cell through a combination of allosteric regulation, post-translational modifications, and transcriptional control.

Allosteric Regulation

Allosteric effectors modulate SCS activity by binding to sites distinct from the active site, inducing conformational changes that alter the enzyme's catalytic efficiency.

-

Guanosine Diphosphate (GDP): GDP has been identified as a key allosteric regulator of SCS.[6][7] At low concentrations, GDP acts as an allosteric activator, stimulating the phosphorylation of the enzyme.[7] However, at higher concentrations, it functions as a substrate.[6] This dual role allows SCS to respond to fluctuations in the cellular guanine nucleotide pool.

-

Inorganic Phosphate (Pi): Inorganic phosphate is another important allosteric activator of SCS. The binding of Pi to a regulatory site enhances the enzyme's activity. This mechanism allows for the coordination of SCS activity with the overall energy state of the mitochondria.

Post-Translational Modifications

Covalent modifications of SCS provide a rapid and reversible means of regulating its activity.

-

Phosphorylation: The catalytic mechanism of SCS involves the transient phosphorylation of a conserved histidine residue in the α-subunit.[2] This phosphohistidine intermediate is crucial for the transfer of the phosphoryl group to the nucleoside diphosphate.

-

Succinylation: As a consumer of succinyl-CoA, SCS is itself subject to lysine succinylation, a post-translational modification where a succinyl group is added to a lysine residue.[8] This modification is often driven by the concentration of succinyl-CoA.[9] Hypersuccinylation of the β-subunit of A-SCS (SUCLA2) has been observed in cases of SUCLA2 deficiency.[8] The desuccinylase SIRT5, a mitochondrial sirtuin, has been shown to remove succinyl groups from SUCLA2, suggesting a regulatory cycle.[10] While the precise impact of succinylation on SCS activity is still under investigation, it is hypothesized to be an inhibitory modification.

Genetic Regulation

The expression of the genes encoding the subunits of SCS is regulated at the transcriptional level, ensuring appropriate levels of the enzyme in different tissues and under various metabolic conditions.

-

Tissue-Specific Expression: In mammals, the expression of SUCLA2 and SUCLG2 is tissue-specific. SUCLA2 is highly expressed in the brain, heart, and skeletal muscle, while SUCLG2 is predominantly found in the liver and kidneys.[5][11] The gene for the common α-subunit, SUCLG1, is ubiquitously expressed.[12]

-

Transcriptional Control: In prostate cancer, the expression of SUCLG2 has been shown to be upregulated by the transcription factor STAT3, which is activated by the leukemia inhibitory factor receptor (LIFR).[13] Further research is needed to fully elucidate the transcription factors and signaling pathways that govern the expression of SCS genes in various physiological and pathological contexts.

Inhibition

Several molecules are known to inhibit the activity of Succinyl-CoA Synthetase.

-

Streptozotocin: This compound has been shown to inhibit SCS from mouse liver and kidney in a non-competitive manner, with an apparent Ki of 10 nM.[14]

-

Product Inhibition: The reaction catalyzed by SCS is reversible, and as such, it is subject to product inhibition. An ordered ter-ter mechanism with dead-end product inhibition by succinate against succinyl-CoA has been proposed as the best-fit kinetic model for porcine heart SCS.[3][15]

Quantitative Data on Succinyl-CoA Synthetase Kinetics

The following tables summarize the available quantitative data on the kinetic parameters of Succinyl-CoA Synthetase from various sources.

| Substrate | Enzyme Source | Isoform | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference(s) |

| Succinate | Advenella mimigardefordensis | - | 0.143 ± 0.001 | 9.85 ± 0.14 | - | [16] |

| ATP | Advenella mimigardefordensis | - | 0.083 ± 0.002 | 15.84 ± 0.12 | - | [16] |

| CoA | Advenella mimigardefordensis | - | 0.045 ± 0.007 | 12.67 ± 0.40 | - | [16] |

| Succinate | Human Fibroblasts | A-SCS | 1.33 | 1.22 nmol/min/mg | - | [17] |

| GTP | Human GTPSCS | G-SCS | 0.0034 ± 0.0002 | - | - | [5] |

| Succinate | Human GTPSCS | G-SCS | 0.20 ± 0.01 | - | - | [5] |

| CoA | Human GTPSCS | G-SCS | - | - | - | [5] |

| Inhibitor | Enzyme Source | Isoform | Ki | Type of Inhibition | Reference(s) |

| Streptozotocin | Mouse liver and kidney | - | 10 nM (apparent) | Non-competitive | [14] |

| Succinate | Porcine myocardium | G-SCS | - | Product inhibition | [3] |

Experimental Protocols

Coupled Spectrophotometric Assay for SCS Activity (Forward Reaction)

This protocol describes a continuous enzyme-coupled assay to measure the activity of SCS in the direction of succinyl-CoA formation by monitoring the oxidation of NADH at 340 nm. The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions.

Principle: SCS: Succinate + ATP + CoA → Succinyl-CoA + ADP + Pi PK: ADP + Phosphoenolpyruvate → ATP + Pyruvate LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the SCS activity.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

MgCl₂ Solution: 100 mM

-

KCl Solution: 500 mM

-

ATP Solution: 10 mM

-

CoA Solution: 10 mM

-

Succinate Solution: 100 mM

-

Phosphoenolpyruvate (PEP) Solution: 20 mM

-

NADH Solution: 10 mM

-

Pyruvate Kinase (PK): ~200 units/mL

-

Lactate Dehydrogenase (LDH): ~300 units/mL

-

Enzyme Sample: Purified SCS or mitochondrial extract

Procedure:

-

Prepare a reaction cocktail in a 1 mL cuvette with the following final concentrations:

-

50 mM HEPES, pH 7.5

-

10 mM MgCl₂

-

50 mM KCl

-

1 mM ATP

-

0.1 mM CoA

-

10 mM Succinate

-

2 mM PEP

-

0.2 mM NADH

-

2 units/mL PK

-

3 units/mL LDH

-

-

Add deionized water to a final volume of 980 µL.

-

Incubate the cuvette at 30°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

-

Initiate the reaction by adding 20 µL of the enzyme sample.

-

Immediately mix by inverting the cuvette and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

DTNB Assay for SCS Activity (Reverse Reaction)

This protocol measures the reverse activity of SCS (succinate formation) by quantifying the release of free coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with sulfhydryl groups to produce a colored product that absorbs at 412 nm.

Principle: SCS: Succinyl-CoA + NDP + Pi → Succinate + CoA + NTP CoA-SH + DTNB → TNB-CoA + TNB²⁻ (yellow, absorbs at 412 nm)

Reagents:

-

Assay Buffer: 20 mM Potassium Phosphate, pH 7.2

-

MgCl₂ Solution: 100 mM

-

Succinyl-CoA Solution: 2 mM

-

ADP or GDP Solution: 20 mM

-

DTNB Solution: 2 mM

-

Enzyme Sample: Purified SCS or mitochondrial extract

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette with the following final concentrations:

-

20 mM Potassium Phosphate, pH 7.2

-

10 mM MgCl₂

-

2 mM ADP or GDP

-

-

Add the enzyme sample to the cuvette.

-

Add deionized water to a final volume of 980 µL.

-

Incubate at 30°C for 3 minutes.

-

Initiate the reaction by the rapid successive addition of 10 µL of 2 mM succinyl-CoA and 10 µL of 2 mM DTNB.

-

Immediately mix and monitor the increase in absorbance at 412 nm for 5-10 minutes.

-

Calculate the rate of CoA-SH production using the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (13,600 M⁻¹cm⁻¹).[12]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key regulatory pathways and experimental workflows described in this guide.

Conclusion and Future Directions

The regulation of succinyl-CoA synthetase is a complex process involving allosteric control, post-translational modifications, and genetic regulation, all of which are integrated to fine-tune cellular metabolism. The existence of tissue-specific isoforms with different nucleotide specificities further highlights the specialized roles of this enzyme in different physiological contexts. For drug development professionals, the intricate regulatory mechanisms of SCS present potential avenues for therapeutic intervention in metabolic disorders. For instance, modulating the activity of specific SCS isoforms could be a strategy to alter the metabolic flux through the TCA cycle or to influence the availability of succinyl-CoA for other biosynthetic pathways. Further research is warranted to fully elucidate the signaling pathways that control SCS gene expression and the functional consequences of its various post-translational modifications. A deeper understanding of the structural basis for allosteric regulation could also pave the way for the design of novel small-molecule modulators of SCS activity.

References

- 1. Second distinct conformation of the phosphohistidine loop in succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of succinyl-CoA synthetase in mouse forebrain results in hypersuccinylation with perturbed neuronal transcription and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structure of succinyl-CoA synthetase bound to the succinyl-phosphate intermediate clarifies the catalytic mechanism of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Evidence for allosteric regulation of succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SUCLA2 mutations cause global protein succinylation contributing to the pathomechanism of a hereditary mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for allosteric regulation of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Succinyl-CoA ligase deficiency: a mitochondrial hepatoencephalomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two transgenic mouse models for β-subunit components of succinate-CoA ligase yielding pleiotropic metabolic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.elabscience.com [file.elabscience.com]

- 15. Identification of the kinetic mechanism of succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 17. case.edu [case.edu]

Succinyl-CoA as a Cornerstone for Heme Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Heme, an iron-containing protoporphyrin IX, is an indispensable prosthetic group for a vast array of proteins vital for aerobic life, including hemoglobin, myoglobin, and cytochromes. The intricate and highly regulated biosynthesis of heme begins in the mitochondria with the condensation of succinyl-CoA and glycine. This reaction, catalyzed by the rate-limiting enzyme 5-aminolevulinate synthase (ALAS), represents the committed step in the pathway. This technical guide provides an in-depth exploration of the pivotal role of succinyl-CoA in heme synthesis, detailing the core biochemical pathway, its cellular localization, key enzymatic mechanisms, and regulatory networks. Furthermore, this document furnishes detailed experimental protocols for assessing pathway activity and presents quantitative data in structured formats to facilitate comprehension and further research in this critical area of metabolism.

The Heme Biosynthetic Pathway: An Overview

The synthesis of heme is a conserved eight-enzyme process that spans both the mitochondria and the cytosol.[1] The journey begins in the mitochondrial matrix, where succinyl-CoA, an intermediate of the citric acid cycle (TCA), is condensed with the amino acid glycine.[2][3] This initial reaction forms 5-aminolevulinic acid (ALA), the first common precursor for all tetrapyrroles in non-plant eukaryotes.[2][4]

ALA is then transported to the cytosol for a series of four enzymatic reactions:

-

Two molecules of ALA are condensed by ALA dehydratase (ALAD) to form the monopyrrole, porphobilinogen (PBG).[5][6]

-

Four molecules of PBG are sequentially assembled by porphobilinogen deaminase (PBGD) , also known as hydroxymethylbilane synthase, to create the linear tetrapyrrole, hydroxymethylbilane.[6]

-

Uroporphyrinogen III synthase (UROS) cyclizes hydroxymethylbilane, inverting the final D-ring to form the asymmetric uroporphyrinogen III.[7][8][9]

-

Uroporphyrinogen decarboxylase (UROD) catalyzes the removal of four carboxyl groups from the acetate side chains to yield coproporphyrinogen III.[5][7]

The pathway then returns to the mitochondria for the final three steps.[2] Coproporphyrinogen III is transported into the intermembrane space and is oxidized to protoporphyrinogen IX by coproporphyrinogen oxidase (CPOX) .[7] Subsequently, protoporphyrinogen oxidase (PPOX) , located on the inner mitochondrial membrane, catalyzes a six-electron oxidation to form protoporphyrin IX.[5][7] The final step involves the insertion of ferrous iron (Fe²⁺) into the center of the protoporphyrin IX ring, a reaction catalyzed by ferrochelatase (FECH) in the mitochondrial matrix, to produce the final product: heme.[7][10]

Cellular Localization and Substrate Transport

The compartmentalization of the heme synthesis pathway necessitates a complex network of transporters for its intermediates. Glycine is transported into the mitochondrial matrix by the carrier SLC25A38.[2] Succinyl-CoA is synthesized directly within the matrix, primarily from the TCA cycle or, particularly in developing erythroid cells, from glutamine metabolism via α-ketoglutarate dehydrogenase.[2][3][11] The newly synthesized ALA is then exported to the cytosol by an as-yet-unidentified mechanism.[2] Similarly, coproporphyrinogen III must be re-imported into the mitochondrial intermembrane space to continue the synthetic process.[2][7] This spatial separation of enzymatic steps is believed to be a key aspect of pathway regulation and control.

The Gatekeeper Enzyme: 5-Aminolevulinate Synthase (ALAS)

The condensation of succinyl-CoA and glycine is catalyzed by 5-aminolevulinate synthase (ALAS), a pyridoxal 5'-phosphate (PLP) dependent enzyme.[12][13] This reaction is the first committed and rate-limiting step of heme synthesis in non-plant eukaryotes, making ALAS the primary point of regulation for the entire pathway.[12][13][14][15]

The reaction mechanism involves the formation of a Schiff base between glycine and the PLP cofactor, followed by deprotonation of glycine.[4] This allows for a nucleophilic attack on the thioester carbonyl of succinyl-CoA, leading to the condensation of the two substrates and the subsequent loss of CoA and CO₂ to form ALA.[4] The dissociation of ALA from the enzyme is the slowest step of the reaction cycle.[12]

Vertebrates possess two isozymes of ALAS:

-

ALAS1 : A ubiquitously expressed, housekeeping gene located on chromosome 3.[16][17]

-

ALAS2 : An erythroid-specific form, with its gene located on the X-chromosome.[16][17] This isoform is responsible for the massive production of heme required for hemoglobin synthesis during red blood cell differentiation.[16]

Mutations that decrease the activity of ALAS2 can lead to X-linked sideroblastic anemia, while gain-of-function mutations are associated with X-linked protoporphyria.[4][12]

Regulation of Heme Synthesis

The cellular concentration of heme is tightly controlled to meet metabolic needs while preventing the cytotoxic effects of free heme and its precursors. This regulation occurs primarily at the level of ALAS.

Feedback Inhibition by Heme

The primary regulatory mechanism for the housekeeping ALAS1 is negative feedback by the end-product, heme.[5][15][18] Excess heme can:

-

Inhibit ALAS1 Transcription: High heme levels repress the transcription of the ALAS1 gene.[19]

-

Block Mitochondrial Import: Heme can bind to a heme regulatory motif (HRM) in the N-terminal presequence of the ALAS1 protein, preventing its translocation into the mitochondria where it functions.[5][20]

-

Promote Protein Degradation: Heme binding may also destabilize the mature ALAS1 protein, making it more susceptible to proteolytic degradation.[5]

In contrast, ALAS2 is less sensitive to heme feedback and is primarily regulated by the availability of iron.[18]

Quantitative Data

Precise quantification is essential for studying metabolic pathways. The following table summarizes key enzymes in the pathway. While kinetic data can vary significantly based on experimental conditions, the Kₘ of erythroid-specific ALAS2 for glycine has been reported to be particularly high, underscoring the importance of efficient glycine transport into the mitochondria for hemoglobin synthesis.[7]

Table 1: Key Enzymes and Properties of the Heme Biosynthesis Pathway

| Enzyme Name | Abbreviation | Cellular Location | Substrate(s) | Product |

| 5-Aminolevulinate Synthase | ALAS | Mitochondrial Matrix | Glycine, Succinyl-CoA | 5-Aminolevulinate |

| Aminolevulinate Dehydratase | ALAD | Cytosol | 5-Aminolevulinate (x2) | Porphobilinogen |

| Porphobilinogen Deaminase | PBGD | Cytosol | Porphobilinogen (x4) | Hydroxymethylbilane |

| Uroporphyrinogen III Synthase | UROS | Cytosol | Hydroxymethylbilane | Uroporphyrinogen III |

| Uroporphyrinogen Decarboxylase | UROD | Cytosol | Uroporphyrinogen III | Coproporphyrinogen III |

| Coproporphyrinogen Oxidase | CPOX | Mitochondrial IMS | Coproporphyrinogen III | Protoporphyrinogen IX |

| Protoporphyrinogen Oxidase | PPOX | Mitochondrial Matrix | Protoporphyrinogen IX | Protoporphyrin IX |

| Ferrochelatase | FECH | Mitochondrial Matrix | Protoporphyrin IX, Fe²⁺ | Heme |

IMS: Intermembrane Space

Table 2: Reported Kinetic Parameters

| Enzyme | Isoform | Substrate | Kₘ | Organism/Tissue |

| ALAS | ALAS2 | Glycine | 9.3 ± 1.2 mM | Vertebrate Erythroid Cells[7] |

Experimental Protocols

Protocol: 5-Aminolevulinate Synthase (ALAS) Activity Assay

This protocol describes a method for determining ALAS activity in homogenized cells or tissues by quantifying the ALA produced.[21][22] The method involves an enzymatic reaction followed by chemical derivatization of the ALA product for fluorometric or colorimetric detection.

A. Preparation of Reagents

-

Homogenization Buffer: 50 mM Potassium Phosphate (KPi), pH 7.4, ice-cold.

-

Succinyl-CoA (~10 mM): Prepare fresh by mixing equal volumes of three ice-cold aqueous solutions: 23.85 mg/mL Coenzyme A, 10.5 mg/mL succinic anhydride, and 25 mg/mL NaHCO₃. Incubate on ice for 30 min.[21]

-

ALAS Assay Buffer (2x Concentrate): Prepare by mixing reagents to achieve the following final concentrations in the reaction: 100 mM Glycine, 200 µM Succinyl-CoA, 80 µM Pyridoxal 5'-phosphate, 100 µM Succinylacetone (an ALAD inhibitor) in 50 mM KPi, pH 7.4.[22]

-

Derivatizing Agent (DA): Mix water, 37% formaldehyde, ethanol, and acetylacetone in a volume ratio of 107:5:15:23. Vortex vigorously until clear. Prepare fresh and use under minimal lighting.[22]

B. Sample Preparation (Mouse Liver Example)

-

Weigh approximately 100 mg of liver tissue.

-

Add 4 volumes (400 µL) of ice-cold Homogenization Buffer.

-

Homogenize with 10 strokes in a glass-Teflon tissue homogenizer on ice.[21][23]

-

Determine protein concentration (e.g., via BCA assay) and adjust to 5-10 mg/mL with Homogenization Buffer.[21]

C. Enzymatic Reaction

-

To a 25 µL aliquot of the protein-adjusted sample homogenate, add 25 µL of 2x ALAS Assay Buffer.

-

Incubate the 50 µL mixture at 37°C for 30 minutes. The reaction is linear for up to 45 minutes.[22]

-

Stop the reaction by adding 450 µL of ice-cold water.

-

Keep the diluted sample on ice or store frozen until derivatization.

D. Derivatization and Quantification of ALA

-

Mix a 50 µL aliquot of the diluted sample from step C3 with 150 µL of the Derivatizing Agent (DA).[22]

-

Incubate in a covered heat block at 100-103°C for 5 minutes.[22][23]

-

Immediately cool the sample in an ice bath for at least 1 hour.[22]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitates.

-

Collect the supernatant for analysis. The ALA derivative can be quantified via UPLC with fluorescence detection (Excitation: 370 nm, Emission: 460 nm) or spectrophotometrically using a modified Ehrlich's reagent.[23][24]

-

Prepare a standard curve using known concentrations of ALA to determine the amount of ALA produced in the samples.

Protocol: Measurement of Total Heme Synthesis using Radiolabeled Precursor

This method provides a measure of the overall flux through the heme synthesis pathway by tracking the incorporation of a radiolabeled precursor into the final heme product.[25][26]

A. Principle

Cells are incubated with [4-¹⁴C] 5-aminolevulinic acid. Since this precursor enters the pathway downstream of the main regulatory step (ALAS), its incorporation into heme reflects the activity of the latter half of the pathway. The labeled heme is then extracted and quantified by scintillation counting.

B. Procedure

-

Cell Culture: Plate mammalian cells and grow to 70-90% confluency.

-

Labeling: Add [4-¹⁴C] 5-ALA to the culture medium (a typical concentration is 0.1-0.3 µCi per plate) and incubate under normal culture conditions for a defined period (e.g., 4-16 hours).[25]

-

Cell Lysis: Wash cells with PBS, then lyse them using a suitable buffer (e.g., CelLytic M). Collect the lysate and determine the total protein concentration for normalization.

-

Heme Extraction:

-

Transfer the lysate to a glass tube. Add a mixture of acetone, concentrated HCl, and water to extract porphyrins, including heme.[25]

-

Separate heme from other porphyrins by extracting the mixture with diethyl ether. The heme will partition into the ether phase.

-

Wash the ether phase with 2 N HCl to remove any remaining non-heme porphyrins.[25]

-

-

Quantification:

-

Evaporate the ether phase to dryness in a fume hood.

-

Resuspend the dried heme in a known volume of scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Normalization: Normalize the CPM to the total protein content of the initial lysate to compare heme synthesis levels across different samples (reported as CPM/mg protein).

Conclusion

Succinyl-CoA is not merely a substrate but a critical regulatory nexus for the biosynthesis of heme. Its condensation with glycine, governed by the tightly controlled enzyme ALAS, dictates the metabolic flux for the entire pathway. Understanding the sourcing of succinyl-CoA, the intricate mechanisms of ALAS catalysis and regulation, and the precise methodologies to measure these processes is fundamental for research into a host of physiological and pathological states, including anemias, porphyrias, and metabolic disorders. The technical information and protocols provided herein serve as a comprehensive resource for professionals aiming to investigate and modulate this essential metabolic pathway.

References

- 1. Reactome | Heme synthesis [reactome.org]

- 2. From Synthesis to Utilization: The Ins and Outs of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heme, whence come thy carbon building blocks? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]

- 5. Heme biosynthesis and its regulation: towards understanding and improvement of heme biosynthesis in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 7. Frontiers | Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins [frontiersin.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]

- 10. microbenotes.com [microbenotes.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Molecular enzymology of 5-Aminolevulinate synthase, the gatekeeper of heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of 5-aminolevulinate synthase, the first enzyme of heme biosynthesis, and its link to XLSA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heme Synthesis Mnemonic for USMLE [pixorize.com]

- 15. brainly.com [brainly.com]

- 16. New Avenues of Heme Synthesis Regulation [mdpi.com]

- 17. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. learninglink.oup.com [learninglink.oup.com]

- 20. 5-Aminolevulinate synthase and the first step of heme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ALAS Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 22. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 24. One moment, please... [cmbe.engr.uga.edu]

- 25. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Pivotal Role of Succinyl-CoA in Amino Acid Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl-CoA stands as a critical metabolic intermediate, linking the catabolism of several key amino acids to the central energy-generating pathway of the cell, the citric acid cycle. This technical guide provides an in-depth exploration of the biochemical pathways through which the carbon skeletons of isoleucine, valine, methionine, and threonine are degraded to yield succinyl-CoA. We will dissect the enzymatic reactions, their regulation, and the significance of this metabolic convergence. Furthermore, this guide will present quantitative data on enzyme kinetics, detailed experimental protocols for the analysis of these pathways, and visualizations of the metabolic and regulatory networks. Understanding the intricacies of succinyl-CoA's function in amino acid catabolism is paramount for researchers in metabolic diseases and professionals in drug development, as dysregulation of these pathways is implicated in various pathological states, including organic acidemias and cancer.

Introduction: Succinyl-CoA as a Metabolic Hub

Succinyl-Coenzyme A (succinyl-CoA) is a thioester of succinic acid and coenzyme A, primarily recognized for its role as an intermediate in the citric acid (TCA) cycle.[1] Beyond its function in central carbon metabolism, succinyl-CoA serves as a crucial entry point for the carbon skeletons of several amino acids, thereby playing a vital anaplerotic role by replenishing TCA cycle intermediates.[2] The amino acids that are catabolized to succinyl-CoA are isoleucine, valine, methionine, and threonine.[3][4] The degradation of these amino acids converges on the formation of propionyl-CoA, which is subsequently converted to succinyl-CoA through a series of enzymatic reactions.[5][6] This metabolic linkage underscores the interconnectedness of amino acid and carbohydrate metabolism and highlights the importance of these pathways in maintaining cellular energy homeostasis.

Catabolic Pathways of Amino Acids to Succinyl-CoA

The degradation of isoleucine, valine, methionine, and threonine to succinyl-CoA involves a series of distinct, yet ultimately convergent, enzymatic steps.

Catabolism of Isoleucine and Valine

Isoleucine and valine are branched-chain amino acids (BCAAs), and their catabolism is initiated by a common set of enzymes.[7]

-

Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate, forming glutamate and the respective α-keto acids: α-keto-β-methylvalerate from isoleucine and α-ketoisovalerate from valine.[8]

-

Oxidative Decarboxylation: The α-keto acids undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex analogous to the pyruvate dehydrogenase complex. This reaction yields α-methylbutyryl-CoA from isoleucine and isobutyryl-CoA from valine.[8]

-

Further Degradation to Propionyl-CoA:

-

Isoleucine: α-methylbutyryl-CoA is further metabolized through a series of reactions including dehydrogenation, hydration, and thiolytic cleavage to yield acetyl-CoA and propionyl-CoA.[9][10]

-

Valine: Isobutyryl-CoA is converted to propionyl-CoA through a pathway involving dehydrogenation, hydration, and removal of the CoA ester, followed by oxidation and CoA addition.[11][12][13]

-

Catabolism of Methionine

The catabolism of the sulfur-containing amino acid methionine also leads to the production of propionyl-CoA.

-

Activation: Methionine is activated by ATP to form S-adenosylmethionine (SAM), a universal methyl donor.[13][14]

-

Transsulfuration: After donating its methyl group, SAM is converted to S-adenosylhomocysteine, which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine or enter the transsulfuration pathway to form cysteine.[14]

-

Formation of α-Ketobutyrate: The transsulfuration pathway also produces α-ketobutyrate.[3][14]

-

Conversion to Propionyl-CoA: α-Ketobutyrate is oxidatively decarboxylated to propionyl-CoA by the BCKDH complex or a specific α-keto acid dehydrogenase.[3][13]

Catabolism of Threonine

Threonine can be catabolized through multiple pathways, one of which generates propionyl-CoA.[15]

-

Deamination: Threonine is deaminated by threonine deaminase (also known as threonine dehydratase) to yield α-ketobutyrate and ammonia.[3][15]

-

Conversion to Propionyl-CoA: As with methionine catabolism, α-ketobutyrate is then converted to propionyl-CoA.[15]

The following diagram illustrates the convergence of these catabolic pathways to propionyl-CoA.

References

- 1. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 5. Reactome | Propionyl-CoA catabolism [reactome.org]

- 6. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Item - Pathways for branched chain amino acid catabolism. - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 13. biologydiscussion.com [biologydiscussion.com]

- 14. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

The Pivotal Thioester: A Technical Guide to the Discovery and History of Succinyl-CoA Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl-Coenzyme A (succinyl-CoA) stands as a cornerstone of cellular metabolism, a critical intermediate linking multiple major biochemical pathways. Its discovery and the subsequent elucidation of its roles have been fundamental to our understanding of bioenergetics, biosynthesis, and metabolic regulation. This technical guide provides an in-depth exploration of the historical journey of succinyl-CoA research, from the initial discovery of its parent molecule, Coenzyme A, to the intricate details of its function in the Krebs cycle and heme synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational experiments and key milestones that have shaped our current knowledge of this vital thioester.

The Dawn of a New Coenzyme: The Discovery of Coenzyme A by Fritz Lipmann

The story of succinyl-CoA begins with the groundbreaking work of Fritz Lipmann, who in 1945 discovered a heat-stable cofactor essential for enzymatic acetylation reactions.[1][2] Lipmann's research, for which he was awarded the Nobel Prize in Physiology or Medicine in 1953, unveiled Coenzyme A (CoA) as a universal carrier of acyl groups.

Key Experiments and Methodologies

Lipmann's discovery was the culmination of meticulous experimentation using pigeon liver extracts.[2] His work laid the foundation for identifying various acyl-CoA derivatives, including succinyl-CoA.

Experimental Protocol: Isolation and Assay of Coenzyme A (Lipmann, 1945)

-

Source: Pigeon liver extracts were chosen due to their high metabolic activity.[2]

-

Assay: The activity of CoA was initially measured by its ability to support the acetylation of sulfanilamide in liver extracts. This was a colorimetric assay.

-

Purification:

-

Heat Treatment: Liver homogenates were heated to denature most proteins, exploiting the heat-stable nature of CoA.

-

Adsorption and Elution: The cofactor was then adsorbed onto charcoal and subsequently eluted.

-

Further Purification: Additional steps likely involved precipitation with salts and organic solvents to concentrate the active factor.

-

-

Identification: The purified factor was found to contain pantothenic acid, a B vitamin, which was a key clue to its structure.

Succinyl-CoA's Central Role in the Krebs Cycle

The elucidation of the citric acid cycle, also known as the Krebs cycle, by Sir Hans Adolf Krebs in 1937 was a monumental achievement in biochemistry.[3][4][5] This cycle describes the central hub of cellular respiration, where acetyl-CoA is oxidized to produce energy. Succinyl-CoA was later identified as a key intermediate in this cycle.[6]

The formation of succinyl-CoA from α-ketoglutarate is catalyzed by the α-ketoglutarate dehydrogenase complex, and its subsequent conversion to succinate is catalyzed by succinyl-CoA synthetase (also known as succinate thiokinase).[6]

The α-Ketoglutarate Dehydrogenase Complex

This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA and CO2, with the concomitant reduction of NAD+ to NADH.[7]

Succinyl-CoA Synthetase: A Substrate-Level Phosphorylation Step

The conversion of succinyl-CoA to succinate is a crucial energy-conserving step in the Krebs cycle. The energy released from the cleavage of the high-energy thioester bond of succinyl-CoA is used to drive the synthesis of a nucleoside triphosphate, typically GTP in animals and ATP in plants, from GDP (or ADP) and inorganic phosphate (Pi).[8] This is an example of substrate-level phosphorylation.

Experimental Protocol: Early Assay for Succinyl-CoA Synthetase Activity

Early assays for succinyl-CoA synthetase activity were often coupled enzymatic assays that measured the disappearance of substrates or the appearance of products. A common historical approach involved:

-

Reaction Mixture: A buffered solution containing succinate, ATP, CoA, and a source of the enzyme (e.g., a mitochondrial extract).

-

Coupling Enzymes: The production of ADP (in the ATP-dependent reaction) could be coupled to the pyruvate kinase and lactate dehydrogenase system. The oxidation of NADH in the lactate dehydrogenase reaction would be monitored spectrophotometrically at 340 nm.

-

Measurement: The rate of decrease in absorbance at 340 nm would be proportional to the succinyl-CoA synthetase activity.

Quantitative Data: Enzyme Kinetics

The study of the kinetics of the enzymes that produce and consume succinyl-CoA has been crucial to understanding the regulation of the Krebs cycle.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.220 | - | Pig heart mitochondria | [9] |

| CoA | 0.025 | - | Pig heart mitochondria | [9] | |

| NAD+ | 0.050 | - | Pig heart mitochondria | [9] | |

| Succinyl-CoA Synthetase (E. coli) | Succinate | 0.141 ± 0.003 | 12.06 ± 0.03 | E. coli | [10] |

| Itaconate | 0.475 ± 0.01 | 1.30 ± 0.01 | E. coli | [10] | |

| Succinyl-CoA Synthetase (A. mimigardefordensis) | Succinate | 0.143 ± 0.001 | 9.85 ± 0.14 | A. mimigardefordensis | [10] |

| Itaconate | 0.400 ± 0.012 | 1.25 ± 0.01 | A. mimigardefordensis | [10] | |

| Succinyl-CoA Synthetase (A. borkumensis) | Succinate | 0.150 ± 0.004 | 11.21 ± 0.04 | A. borkumensis | [10] |

| Itaconate | 0.450 ± 0.015 | 1.28 ± 0.01 | A. borkumensis | [10] |

Note: Vmax values are highly dependent on assay conditions and purity of the enzyme preparation and are not always directly comparable across different studies.

The Role of Succinyl-CoA in Heme Biosynthesis: The Shemin Pathway

In the late 1940s and early 1950s, David Shemin and his colleagues made seminal discoveries regarding the biosynthesis of heme, the prosthetic group of hemoglobin and cytochromes.[11][12] Their elegant isotopic labeling experiments revealed that all the carbon and nitrogen atoms of heme are derived from two simple precursors: glycine and a succinate derivative.[11] This succinate derivative was later identified as succinyl-CoA.

The first and rate-limiting step in porphyrin synthesis is the condensation of succinyl-CoA and glycine to form δ-aminolevulinic acid (ALA), catalyzed by the enzyme ALA synthase.[13]

Key Experiments and Methodologies

Shemin and Rittenberg's experiments were masterpieces of early biochemical investigation, utilizing stable isotopes to trace the metabolic fate of precursors.

Experimental Protocol: Tracing the Origin of Heme Atoms (Shemin and Rittenberg, 1946)

-

Isotopic Labeling: The researchers administered glycine labeled with the heavy isotope of nitrogen (¹⁵N) to human subjects.

-

Sample Collection: Blood samples were taken over time, and hemoglobin was isolated from the red blood cells.

-

Heme Isolation and Analysis: Heme was chemically extracted from the hemoglobin.

-

Mass Spectrometry: The isotopic composition of the nitrogen in the isolated heme was determined using a mass spectrometer.

-

Carbon Tracing: In subsequent experiments, they used glycine labeled with ¹⁴C in either the α-carbon or the carboxyl carbon. Through chemical degradation of the heme molecule and analysis of the radioactivity in the fragments, they were able to pinpoint which atoms of glycine were incorporated into the heme structure. They concluded that the α-carbon of glycine was incorporated, but the carboxyl carbon was not. This led to the proposal that glycine condenses with a "succinate" molecule.

Visualizing the Centrality of Succinyl-CoA

The following diagrams, generated using the DOT language, illustrate the key pathways and historical discoveries related to succinyl-CoA.

References

- 1. Coenzyme A and its derivatives: renaissance of a textbook classic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]

- 3. britannica.com [britannica.com]

- 4. Hans Krebs (biochemist) - Wikipedia [en.wikipedia.org]

- 5. Hans Krebs - brief biography [ruf.rice.edu]

- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 7. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A kinetic study of the alpha-keto acid dehydrogenase complexes from pig heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The biological utilization of glycine for the synthesis of the protoporphyrin of hemoglobin. | Semantic Scholar [semanticscholar.org]

- 12. The in vitro synthesis of heme from glycine by the nucleated red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kar.kent.ac.uk [kar.kent.ac.uk]

The Compartmentalization of Succinyl-CoA: A Technical Guide to Subcellular Pools and Their Analysis

For Researchers, Scientists, and Drug Development Professionals

Succinyl-CoA, a pivotal intermediate in cellular metabolism, is not homogeneously distributed throughout the cell. Instead, it exists in distinct subcellular pools, primarily within the mitochondria and the nucleo-cytosolic compartment. The spatial separation of these pools allows for their differential regulation and involvement in a diverse array of cellular processes, from energy metabolism to epigenetic regulation. This technical guide provides an in-depth exploration of the subcellular localization of succinyl-CoA, detailing the methods to quantify its compartmentalized levels and analyze its most significant downstream modification, protein succinylation.

Subcellular Pools of Succinyl-CoA: A Tale of Two Compartments

The existence of distinct mitochondrial and nucleo-cytosolic pools of succinyl-CoA is now well-established, largely inferred from the widespread succinylation of proteins in both compartments. Since succinyl-CoA is a membrane-impermeable molecule, its presence in the cytosol and nucleus points towards dedicated pathways for its synthesis or transport from its primary production site, the mitochondria.

The Mitochondrial Pool: The Metabolic Hub

The mitochondrion is the primary site of succinyl-CoA synthesis. Here, it is a key intermediate in the tricarboxylic acid (TCA) cycle, generated from α-ketoglutarate by the enzyme α-ketoglutarate dehydrogenase.[1][2] This mitochondrial pool is also fed by the catabolism of odd-chain fatty acids and certain amino acids, including isoleucine, valine, and methionine.[1] Within the mitochondria, succinyl-CoA has several fates:

-

TCA Cycle: Conversion to succinate by succinyl-CoA synthetase (SCS), a reaction that generates GTP or ATP.[2][3][4]

-

Heme Biosynthesis: Condensation with glycine to form δ-aminolevulinic acid, the first committed step in heme synthesis.[1][3]

-

Ketone Body Metabolism: Utilization in the activation of ketone bodies in non-hepatic tissues.[5][6]

-

Protein Succinylation: Both enzymatic and non-enzymatic modification of mitochondrial proteins.[7]

The Nucleo-Cytosolic Pool: An Emerging Frontier

The presence of a succinyl-CoA pool outside the mitochondria has been confirmed through the identification of numerous succinylated proteins in the cytosol and nucleus, including histones.[7][8] The origins of this extra-mitochondrial succinyl-CoA are an active area of research, with several proposed mechanisms:

-

Peroxisomal β-oxidation: The breakdown of dicarboxylic acids in peroxisomes can generate succinyl-CoA.[9] This succinyl-CoA is then thought to be exported to the cytosol, possibly as succinyl-carnitine via the carnitine/acylcarnitine transporter.

-

Cytosolic Enzymes: While not definitively established, the existence of cytosolic enzymes capable of generating succinyl-CoA from succinate is a possibility.

This nucleo-cytosolic pool is a key substrate for the post-translational modification of proteins, influencing a wide range of cellular processes, including gene expression through histone succinylation.

Quantitative Analysis of Subcellular Succinyl-CoA Pools

Accurate quantification of succinyl-CoA in different subcellular compartments is crucial for understanding its roles in cellular physiology and pathology. The low abundance and inherent instability of acyl-CoA thioesters present analytical challenges. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for these measurements.

Quantitative Data on Subcellular Succinyl-CoA Distribution

The following table summarizes available quantitative data on the subcellular distribution of succinyl-CoA. It is important to note that absolute concentrations can vary significantly depending on the cell type, metabolic state, and the quantification method employed.

| Cell Type | Compartment | Succinyl-CoA Level (pmol/10^6 cells) | Reference |

| HepG2 | Whole Cell Lysate | ~0.000015 | [6] |

| HepG2 | Cytosol | ~0.000005 | [6] |

| HepG2 | Mitochondria | ~0.000010 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the subcellular localization of succinyl-CoA pools and their functional consequences.

Subcellular Fractionation for Acyl-CoA Analysis

Objective: To isolate mitochondrial, cytosolic, and nuclear fractions from cultured cells while preserving the integrity of acyl-CoA pools.

Principle: This protocol utilizes differential centrifugation to separate cellular organelles based on their size and density. The use of a hypotonic buffer facilitates cell lysis while keeping organelles intact.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer: 10 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 0.1 mM EGTA, supplemented with protease and phosphatase inhibitors just before use.

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge

-

Reagents for protein concentration determination (e.g., BCA assay)

Procedure:

-

Harvest cultured cells by trypsinization or scraping, and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer.

-

Incubate the cell suspension on ice for 15-20 minutes to allow the cells to swell.

-

Homogenize the cells using a pre-chilled Dounce homogenizer with 15-20 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 720 x g for 5 minutes at 4°C to pellet the nuclei.

-

Nuclear Fraction: Carefully collect the supernatant (containing mitochondria and cytosol). Wash the nuclear pellet twice with Fractionation Buffer and resuspend in a suitable buffer for nuclear protein extraction and subsequent analysis.

-

Mitochondrial and Cytosolic Fractions: Transfer the supernatant from step 5 to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

Wash the mitochondrial pellet with Fractionation Buffer and resuspend in a suitable buffer for mitochondrial protein and metabolite extraction.

-

Determine the protein concentration of each fraction.

-

Immediately proceed to acyl-CoA extraction to prevent degradation.

Quantification of Succinyl-CoA by LC-MS/MS

Objective: To accurately quantify succinyl-CoA levels in subcellular fractions.

Principle: This method uses liquid chromatography to separate succinyl-CoA from other metabolites, followed by tandem mass spectrometry for sensitive and specific detection and quantification. The use of a stable isotope-labeled internal standard is crucial for accurate quantification. The SILEC-SF (Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation) method provides a rigorous approach by introducing an internal standard early in the workflow.[10][11]

Materials:

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ammonium acetate

-

Succinyl-CoA analytical standard

-

Stable isotope-labeled internal standard (e.g., [13C3, 15N1]-Pantothenate labeled succinyl-CoA)

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

-

Acyl-CoA Extraction: To the subcellular fractions, add 3 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA). Vortex vigorously and incubate on ice for 10 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Sample Preparation: Spike the samples with a known amount of the stable isotope-labeled internal standard.

-

LC Separation: Use a C18 reversed-phase column. A typical mobile phase consists of an aqueous component (e.g., 10 mM ammonium acetate in water) and an organic component (e.g., acetonitrile). A gradient elution is used to separate the acyl-CoAs.

-

MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for a triple quadrupole instrument. The MRM transition for succinyl-CoA is m/z 868.2 → 361.1. The specific transition for the internal standard will depend on its mass.

-

Quantification: Create a standard curve using the analytical standard. Quantify the amount of succinyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Measurement of Succinyl-CoA Synthetase (SCS) Activity

Objective: To determine the enzymatic activity of SCS in mitochondrial lysates.

Principle: This colorimetric assay measures the SCS-catalyzed conversion of succinate to succinyl-CoA. The succinyl-CoA produced then reacts with a developer to generate a colored product, the absorbance of which is proportional to the SCS activity.[3][9][12]

Materials:

-

Commercially available Succinyl-CoA Synthetase Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Mitochondrial lysate

Procedure (based on a typical commercial kit):

-

Sample Preparation: Prepare mitochondrial lysates according to the kit's instructions. Typically, mitochondria are lysed in the provided assay buffer.

-

Standard Curve Preparation: Prepare a NADH standard curve according to the kit's protocol.

-

Reaction Setup: Add the sample and positive control to the wells of a 96-well plate. Adjust the volume with assay buffer.

-

Reaction Mix Preparation: Prepare a reaction mix containing the SCS substrate mix and developer.

-

Initiate the Reaction: Add the reaction mix to each well.

-

Measurement: Immediately start measuring the absorbance at 450 nm in kinetic mode at 25°C or 37°C for 10-30 minutes.

-

Calculation: Determine the change in absorbance over time (ΔA450/min). Use the NADH standard curve to convert this to the amount of NADH generated per minute. Calculate the SCS activity, typically expressed as mU/mg of protein.

Identification and Quantification of Protein Succinylation by Mass Spectrometry

Objective: To identify succinylated proteins and quantify the stoichiometry of succinylation at specific lysine residues.

Principle: This proteomic approach involves the digestion of proteins into peptides, enrichment of succinylated peptides, and analysis by LC-MS/MS. Data-independent acquisition (DIA) methods like SWATH-MS can improve quantitative accuracy.[13][14]

Materials:

-

Protein extracts from subcellular fractions

-

Trypsin

-

Anti-succinyllysine antibody-conjugated beads for immunoprecipitation

-

Reagents for peptide desalting (e.g., C18 StageTips)

-

Nano-LC-MS/MS system

Procedure:

-

Protein Digestion: Reduce and alkylate the protein samples, followed by digestion with trypsin overnight.

-

Enrichment of Succinylated Peptides: Incubate the peptide digest with anti-succinyllysine antibody-conjugated beads to specifically capture succinylated peptides. Wash the beads extensively to remove non-specifically bound peptides. Elute the enriched succinylated peptides.

-

Peptide Desalting: Desalt the enriched peptides using C18 StageTips.

-

LC-MS/MS Analysis: Analyze the peptides by nano-LC-MS/MS. The mass spectrometer should be operated in a data-dependent or data-independent acquisition mode to acquire both precursor and fragment ion spectra.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database. Specify succinylation of lysine as a variable modification. For quantitative analysis, use label-free quantification or stable isotope labeling methods.

Western Blotting for Detection of Succinylated Proteins

Objective: To detect the overall level of protein succinylation in different subcellular fractions.

Principle: This technique uses an antibody that specifically recognizes succinylated lysine residues to detect succinylated proteins separated by SDS-PAGE and transferred to a membrane.

Materials:

-

Subcellular protein extracts

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-succinyllysine antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate the proteins from each subcellular fraction by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-succinyllysine primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Metabolic pathways of succinyl-CoA in mitochondria and the cytosol/nucleus.

Caption: Experimental workflow for the quantification of subcellular succinyl-CoA pools.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.6. Succinyl-CoA synthetase activity assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. abcam.co.jp [abcam.co.jp]

- 13. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]

Succinyl-CoA: A Pivotal Nexus in Fatty Acid and Odd-Chain Fatty Acid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction